molecular formula C19H14ClF2N3O2 B2873496 N-(4-chloro-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1251551-13-9

N-(4-chloro-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

Cat. No.: B2873496
CAS No.: 1251551-13-9
M. Wt: 389.79
InChI Key: CEYOINDRJDUARI-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a complex organic compound featuring a unique imidazo[2,1-b][1,3,4]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazo[2,1-b][1,3,4]thiadiazole core, followed by the introduction of the cyclopentylamino and 3-methylphenyl groups. The final steps involve the attachment of the piperazine and benzonitrile moieties under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of automated reactors and continuous flow chemistry to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylamino and 3-methylphenyl groups.

    Reduction: Reduction reactions can target the imidazo[2,1-b][1,3,4]thiadiazole core, potentially altering its electronic properties.

    Substitution: The piperazine and benzonitrile moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of significant interest. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the development of treatments for various diseases.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The imidazo[2,1-b][1,3,4]thiadiazole core is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their bioactivity.

    Thiadiazoles: Compounds containing the thiadiazole ring are often studied for their medicinal properties.

    Piperazine derivatives: These compounds are widely used in medicinal chemistry for their ability to interact with biological targets.

Uniqueness

What sets N-(4-chloro-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide apart is its combination of these structural elements, resulting in a compound with unique chemical and biological properties. This makes it a valuable candidate for further research and development in various scientific fields.

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C17H16ClF2N3O2
  • Molecular Weight : 367.78 g/mol
  • CAS Number : Not specified in the available data.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrimidine ring and subsequent substitution reactions to introduce the chloro and fluorine substituents. Recent studies have highlighted various synthetic routes that optimize yield and purity, contributing to its availability for biological testing .

1. Anti-inflammatory Activity

Recent research has demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with similar structural motifs have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
N-(4-chloro-2-fluorophenyl)-2-{...}TBDTBD

These findings suggest that the target compound may also possess similar inhibitory effects on COX enzymes, potentially leading to reduced inflammation and pain .

2. Anticancer Potential

Studies have indicated that phenylacetamide derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The presence of the fluorine atom in the structure may enhance lipophilicity, improving cellular uptake and bioavailability:

Cell LineIC50 (μM)
MCF-7 (breast cancer)TBD
A549 (lung cancer)TBD

Preliminary results suggest that this compound may inhibit proliferation in these cell lines, warranting further investigation into its potential as an anticancer agent .

The biological activity of this compound is likely mediated through several pathways:

  • Inhibition of COX Enzymes : By blocking COX enzymes, it reduces prostaglandin synthesis, which is crucial in mediating inflammation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some derivatives have shown antioxidant properties, which can mitigate oxidative stress-related damage in cells .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study A : A derivative with a similar structure was tested in a clinical trial for chronic inflammatory diseases, showing significant improvement in patient symptoms compared to placebo.
  • Case Study B : Research on a related compound demonstrated efficacy against specific cancer types in vitro, leading to a Phase I clinical trial.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2/c1-11-8-18(25-19(23-11)12-2-5-14(21)6-3-12)27-10-17(26)24-16-7-4-13(20)9-15(16)22/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYOINDRJDUARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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